
2,4-ジメチル-2,4-ペンタンジオール
説明
2,4-Dimethylpentane-2,4-diol (2,4-DPMD) is an organic compound that is used in a variety of applications, including in the synthesis of polymers, as an intermediate in organic synthesis, and as a reagent in laboratory experiments. 2,4-DPMD is a versatile reagent that has been used in a variety of scientific research applications and is known for its unique biochemical and physiological effects.
科学的研究の応用
2,4-ジメチル-2,4-ペンタンジオール: 科学研究応用の包括的な分析
有機合成における触媒作用: 2,4-ジメチル-2,4-ペンタンジオールの主要な用途の1つは、有機合成における触媒としての使用です。そのクロム(VI)エステルは、ペルオキシアセチル酸による2級アルコールのケトンへの酸化を触媒することが知られています。 この反応は、医薬品、農薬、香料で使用されるさまざまな有機化合物や中間体の合成において重要です .
作用機序
Target of Action
The primary target of 2,4-Dimethyl-2,4-pentanediol is secondary alcohols . Secondary alcohols are organic compounds that contain a hydroxyl group (-OH) attached to a carbon atom that is itself attached to two other carbon atoms. They play a crucial role in various biochemical reactions.
Mode of Action
2,4-Dimethyl-2,4-pentanediol interacts with its targets through its Cr (VI) ester, which acts as a catalyst . The compound facilitates the oxidation of secondary alcohols to ketones by peroxyacetic acid . This interaction results in the transformation of the secondary alcohol into a ketone, a compound containing a carbonyl group (C=O) bonded to two other carbon atoms.
Result of Action
The primary result of the action of 2,4-Dimethyl-2,4-pentanediol is the conversion of secondary alcohols to ketones . This transformation can have significant effects at the molecular and cellular levels, depending on the specific secondary alcohol and ketone involved. For example, in metabolic pathways, the production of ketones can provide an alternative energy source for cells.
生化学分析
Biochemical Properties
2,4-Dimethylpentane-2,4-diol plays a significant role in biochemical reactions due to its diol structure. It interacts with various enzymes and proteins, facilitating reactions that involve hydroxyl groups. For instance, it can act as a substrate for oxidoreductase enzymes, which catalyze oxidation-reduction reactions. The hydroxyl groups in 2,4-Dimethylpentane-2,4-diol can form hydrogen bonds with amino acid residues in enzymes, stabilizing the enzyme-substrate complex and enhancing catalytic efficiency .
Cellular Effects
2,4-Dimethylpentane-2,4-diol influences cellular processes by interacting with cell membranes and intracellular proteins. It can modulate cell signaling pathways by affecting the activity of kinases and phosphatases, enzymes that add or remove phosphate groups from proteins. This modulation can lead to changes in gene expression and cellular metabolism. For example, 2,4-Dimethylpentane-2,4-diol may enhance the expression of genes involved in lipid metabolism, leading to increased lipid synthesis and storage in cells .
Molecular Mechanism
At the molecular level, 2,4-Dimethylpentane-2,4-diol exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their activity. For instance, it may inhibit the activity of dehydrogenase enzymes by competing with natural substrates for binding sites. Additionally, 2,4-Dimethylpentane-2,4-diol can influence gene expression by interacting with transcription factors, proteins that regulate the transcription of DNA into RNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dimethylpentane-2,4-diol can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light or heat. Long-term studies have shown that prolonged exposure to 2,4-Dimethylpentane-2,4-diol can lead to alterations in cellular function, such as changes in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of 2,4-Dimethylpentane-2,4-diol vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant physiological changes. For example, high doses of 2,4-Dimethylpentane-2,4-diol have been associated with toxic effects, such as liver and kidney damage, in animal studies. These adverse effects highlight the importance of determining safe dosage levels for potential therapeutic applications .
Metabolic Pathways
2,4-Dimethylpentane-2,4-diol is involved in various metabolic pathways, primarily those related to lipid metabolism. It can be metabolized by enzymes such as alcohol dehydrogenases and aldehyde dehydrogenases, which convert the diol into corresponding aldehydes and acids. These metabolic transformations can affect metabolic flux and the levels of metabolites in cells, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 2,4-Dimethylpentane-2,4-diol is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via passive diffusion or facilitated transport mechanisms. Once inside the cell, 2,4-Dimethylpentane-2,4-diol can bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s bioavailability and activity within different cellular compartments .
Subcellular Localization
The subcellular localization of 2,4-Dimethylpentane-2,4-diol is crucial for its activity and function. The compound can be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through targeting signals or post-translational modifications. For example, phosphorylation of 2,4-Dimethylpentane-2,4-diol can enhance its transport to the nucleus, where it can interact with nuclear proteins and influence gene expression .
特性
IUPAC Name |
2,4-dimethylpentane-2,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-6(2,8)5-7(3,4)9/h8-9H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTGFWMBFZBBEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50179598 | |
| Record name | 2,4-Dimethylpentane-2,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24892-49-7 | |
| Record name | 2,4-Dimethylpentane-2,4-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024892497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dimethylpentane-2,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2,4-dimethylpentane-2,4-diol a suitable ligand for a chromium(VI)-based oxidizing agent?
A1: While the provided abstracts don't delve into the specifics of why 2,4-dimethylpentane-2,4-diol is chosen as the ligand, we can infer some reasons:
- Formation of a Cyclic Ester: Diols like 2,4-dimethylpentane-2,4-diol can react with chromic acid to form cyclic chromate esters [, ]. These cyclic structures can enhance the stability and solubility of the chromium(VI) species in organic solvents, making them more suitable for oxidation reactions.
Q2: Are there any advantages to using the 2,4-dimethylpentane-2,4-diol chromate ester as a catalytic oxidant?
A2: The abstract mentions using a "catalytic amount" of the 2,4-dimethylpentane-2,4-diol cyclic chromate alongside peroxyacetic acid []. This suggests a potential catalytic cycle where:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




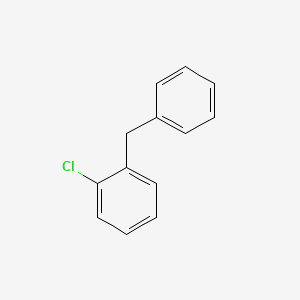

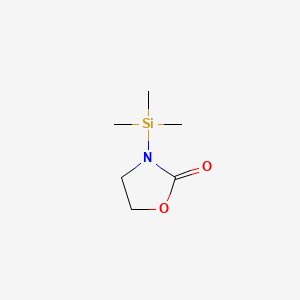
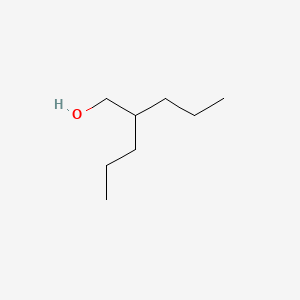



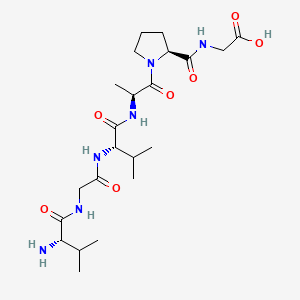
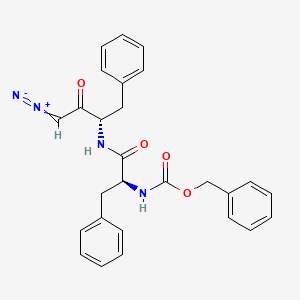
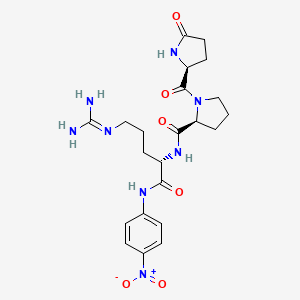
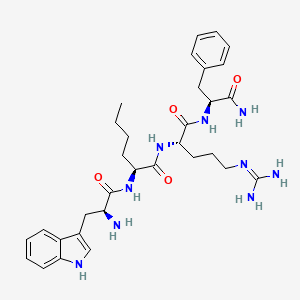
![1H,3H-Naphtho[1,8-cd]thiopyran](/img/structure/B1345620.png)
